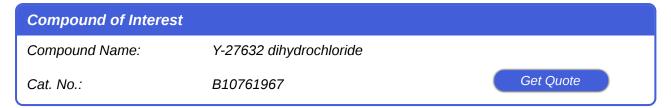


Y-27632 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). Since its discovery, it has become an indispensable tool in cell biology and has shown significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of Y-27632, its mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative characteristics.

Discovery and History

Y-27632, chemically known as (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, was first described as a potent hypotensive agent in a seminal 1997 Nature paper by Uehata and colleagues from Yoshitomi Pharmaceutical Industries and Kyoto University Faculty of Medicine.[1] The research identified Y-27632 as a specific inhibitor of Rho-associated kinase (ROCK), a key effector of the small GTPase RhoA.[1] The initial studies demonstrated that Y-27632 lowered blood pressure in hypertensive rat models, not by acting as a simple vasodilator, but by targeting the calcium sensitization of smooth muscle contraction, a process governed by the Rho/ROCK pathway.[1]



Subsequent pharmacological characterization, detailed in a 2000 publication in Molecular Pharmacology, further elucidated its specificity and mechanism.[3] These foundational studies established Y-27632 as a selective tool for dissecting Rho/ROCK signaling, paving the way for its widespread use in research and exploration in various therapeutic areas, including neuroscience, stem cell biology, and ophthalmology.[4][5][6]

Mechanism of Action

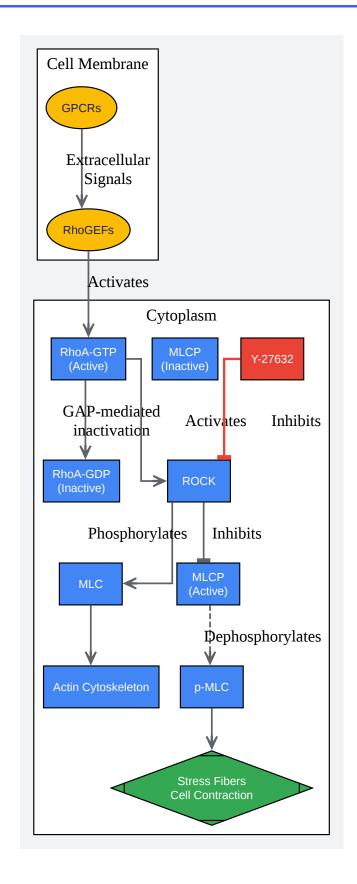
Y-27632 exerts its effects by inhibiting the kinase activity of the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is ATP-competitive, meaning Y-27632 binds to the catalytic kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3][6]

The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton. Activated (GTP-bound) RhoA recruits and activates ROCK, which then phosphorylates several substrates, most notably:

- Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actomyosin contractility.
- Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which
 inactivates myosin light chain phosphatase (MLCP). This inactivation prevents the
 dephosphorylation of MLC, thus increasing the overall level of phosphorylated MLC and
 enhancing cellular contraction and the formation of stress fibers and focal adhesions.

By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of actin stress fibers, reduced cell contractility, and promotion of cell spreading.[3] This mechanism is fundamental to its observed effects, such as smooth muscle relaxation and enhanced survival of dissociated single cells.[2][7]





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Figure 1: Simplified ROCK signaling pathway and the inhibitory action of Y-27632.



Quantitative Data

The efficacy and selectivity of Y-27632 have been quantified in numerous studies. The following tables summarize key inhibitory constants and effective concentrations reported in the literature.

Table 1: Kinase Inhibitory Activity of Y-27632

Kinase Target	Ki (nM)	IC50 (nM)	Reference(s)
ROCK1 (p160ROCK)	140 - 220	~140	[3][7][8][9]
ROCK2	300	-	[7][9]
Protein Kinase A (PKA)	25,000	-	[6][8]
Protein Kinase C (PKC)	26,000	-	[6][8]
Myosin Light-Chain Kinase (MLCK)	>250,000	-	[10]
Citron Kinase	~4,000	-	[3]
Protein Kinase N (PKN)	~6,000	-	[3]
PRK2	-	600	[10]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of Y-27632. Lower values signify higher potency. The high Ki values for other kinases demonstrate Y-27632's selectivity for ROCK.

Table 2: Effective Concentrations of Y-27632 in Cellular Assays



Application	Cell Type	Effective Concentration (µM)	Observed Effect	Reference(s)
Inhibition of Stress Fibers	Swiss 3T3 cells	10	Abolishment of stress fibers	[3]
Enhanced Cell Survival	Human Pluripotent Stem Cells	10	Increased survival and cloning efficiency after dissociation	[7]
Enhanced Cell Migration	Human Cardiac Stem Cells	10	Increased wound healing rate	[10]
Inhibition of Apoptosis	Murine Prostate Stem Cells	10	Suppression of dissociation-induced apoptosis	[11]
Smooth Muscle Relaxation	Rabbit Corpus Cavernosum	~1 (EC50)	Relaxation of phenylephrine-induced tone	[2]
Myofibroblast Differentiation	Graves' Ophthalmopathy Fibroblasts	1 - 30	Inhibition of TGF- β1-induced differentiation	[12]

Experimental Protocols

Y-27632 is widely used in a variety of standard cell biology experiments. Below are detailed, synthesized methodologies for its application in key assays.

Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of Y-27632 on cell metabolic activity, an indicator of viability and proliferation.

Methodology:

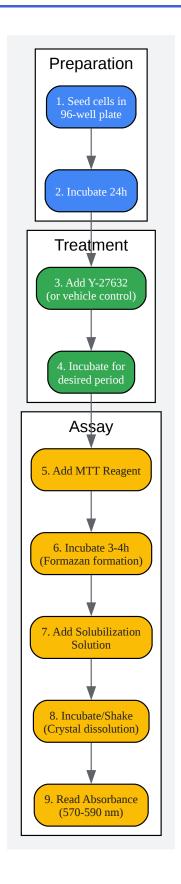
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- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 μL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Prepare a stock solution of Y-27632 in sterile water or PBS.[13] Dilute the stock in culture medium to the desired final concentrations (e.g., 1, 10, 30 μM). Replace the medium in the wells with the Y-27632-containing medium. Include untreated wells as a control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]
- Solubilization: Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]
- Measurement: Leave the plate overnight at 37°C in a humidified atmosphere or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17] Read the absorbance at 570-590 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background.[14]





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Figure 2: General workflow for a cell viability MTT assay with Y-27632 treatment.



Analysis of ROCK Activity (Western Blot for p-MYPT1)

This protocol measures the inhibition of ROCK activity by assessing the phosphorylation status of its direct substrate, MYPT1. A decrease in phosphorylated MYPT1 (p-MYPT1) indicates ROCK inhibition.

Methodology:

- Cell Culture and Treatment: Culture cells to \sim 80% confluency in 6-well plates. Treat with Y-27632 (e.g., 10 μ M) or vehicle for a specified time (e.g., 1-2 hours).
- Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using a suitable
 lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the
 cells and collect the lysate.
- Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-50 μg) with Laemmli sample buffer and boil for 5 minutes.[12]
- SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[12]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



 Detection: Wash the membrane again as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.[18] Quantify band intensities using software like ImageJ.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of Y-27632 on cell migration.

Methodology:

- Create Monolayer: Plate cells in a 6-well plate and grow them to 100% confluence.[19]
- Create Wound: Use a sterile 200 μL pipette tip to create a straight "scratch" or wound in the cell monolayer.
- Wash and Treat: Gently wash the wells with PBS to remove dislodged cells.[20] Replace the medium with fresh culture medium (often serum-free to inhibit proliferation) containing the desired concentration of Y-27632 (e.g., 10 μM) or vehicle control.
- Image Acquisition: Immediately capture images of the wound at multiple defined points using a phase-contrast microscope. This is the 0-hour time point.
- Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).[10]
- Data Analysis: Measure the width or area of the wound at each time point for each condition.
 Calculate the percentage of wound closure relative to the 0-hour time point.[10]

Synthesis Overview

A practical and scalable synthesis of Y-27632 has been reported, typically achieved in seven steps with a good overall yield.[3][21][22] The synthesis generally starts from commercially available and inexpensive (R)-1-phenylethylamine.[9][21][23] Key steps involve N-acylation, Friedel—Crafts acylation, a haloform reaction, and a crucial hydrogenation of the aromatic moiety. The final steps include N-Boc protection, amidation with 4-aminopyridine, and subsequent deprotection to yield the final **Y-27632 dihydrochloride** product.[21]



Conclusion

Y-27632 dihydrochloride has proven to be a robust and highly selective pharmacological tool for investigating the complex roles of the Rho/ROCK signaling pathway. Its discovery was a pivotal moment in understanding the mechanisms of calcium sensitization in smooth muscle and has since fueled countless studies across diverse fields of cell biology. With its well-characterized mechanism of action and established utility in a range of experimental paradigms, Y-27632 remains a cornerstone compound for both basic research and the ongoing development of novel therapeutic strategies targeting the ROCK signaling cascade.

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References

- 1. Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use and properties of ROCK-specific inhibitor Y-27632 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use and properties of ROCK-specific inhibitor Y-27632. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

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- 11. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves' Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dyngo-4a.com [dyngo-4a.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Cell Migration and Invasion Assays PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repo.uni-hannover.de [repo.uni-hannover.de]
- 22. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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